molecular formula C7H16N2 B1291374 N1-Methylcyclohexane-1,4-diamine CAS No. 15803-59-5

N1-Methylcyclohexane-1,4-diamine

Cat. No.: B1291374
CAS No.: 15803-59-5
M. Wt: 128.22 g/mol
InChI Key: OBLKGLNRMMXCFW-UHFFFAOYSA-N
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Description

N1-Methylcyclohexane-1,4-diamine (CAS: 38362-02-6) is a cyclohexane-based diamine derivative with a methyl group substituted at the N1 position. Its molecular formula is C₇H₁₆N₂, and it has a molecular weight of 128.22 g/mol . The compound features a six-membered cyclohexane ring with two amine groups at the 1 and 4 positions, one of which is methylated. Key structural attributes include:

  • SMILES: CNC1CCC(CC1)N
  • InChIKey: OBLKGLNRMMXCFW-UHFFFAOYSA-N .

This compound is utilized as an organic building block in synthetic chemistry, particularly in the preparation of coordination complexes and pharmaceutical intermediates . It is sensitive to light and air, requiring storage in inert atmospheres at room temperature .

Scientific Research Applications

Pharmaceutical Applications

N1-Methylcyclohexane-1,4-diamine serves as a crucial intermediate in the synthesis of various biologically active compounds. Its amino groups facilitate numerous modifications, leading to the development of molecules with enhanced pharmacological properties.

Case Studies

  • Synthesis of Drug Candidates :
    • Researchers have utilized this compound in synthesizing compounds targeting conditions such as cancer and bacterial infections. The compound's ability to form stable intermediates allows for the creation of complex drug architectures.
  • Bioactive Compound Development :
    • The compound is instrumental in developing bioactive compounds that exhibit anti-inflammatory and antimicrobial activities. Its structural features enable the design of molecules that can interact effectively with biological targets.

Agrochemical Applications

In agrochemistry, this compound is employed in the synthesis of pesticides, herbicides, and fungicides. Its structural properties contribute to the formulation of agrochemicals that are both effective and environmentally friendly.

Application Highlights

  • Pesticide Formulation :
    • The compound's reactivity allows for the modification of existing pesticide frameworks, enhancing their efficacy against a broader range of pests while minimizing ecological impact.
  • Herbicide Development :
    • This compound has been used to develop novel herbicides that target specific weed species without harming crops.

Materials Science Applications

This compound is also valuable in materials science for synthesizing polymers and functional materials.

Key Uses

  • Polymer Synthesis :
    • The compound acts as a building block for creating polyamides and other polymers with desirable mechanical properties. These materials are used in coatings, adhesives, and various industrial applications.
  • Dye Production :
    • It is involved in synthesizing dyes that exhibit vibrant colors and stability under various environmental conditions.

Data Table: Summary of Applications

Application AreaSpecific UsesKey Benefits
PharmaceuticalsDrug synthesis, bioactive compoundsEnhanced pharmacological properties
AgrochemicalsPesticides, herbicidesImproved efficacy and environmental safety
Materials SciencePolymers, dyesTailored mechanical properties

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing N1-Methylcyclohexane-1,4-diamine with high enantiomeric purity, and how can reaction conditions be optimized?

  • Methodology : Catalytic hydrogenation of cyclohexene derivatives using palladium or nickel catalysts under controlled pressure (5–10 bar) and temperature (80–120°C) is a common approach. Key considerations include:

  • Catalyst selection (e.g., Pd/C for high selectivity) .
  • Solvent choice (e.g., methanol or ethanol to enhance solubility and reduce side reactions).
  • pH control (neutral to slightly acidic conditions) to prevent amine oxidation .
    • Optimization : Use chiral catalysts (e.g., Rhodium-BINAP complexes) to achieve enantiomeric excess >95%. Monitor reaction progress via TLC or GC-MS .

Q. How can spectroscopic and crystallographic techniques validate the structural configuration of this compound?

  • NMR/IR Analysis :

  • ¹H NMR : Peaks at δ 1.2–1.8 ppm (cyclohexane protons), δ 2.1–2.3 ppm (N-methyl group), and δ 1.4–1.6 ppm (amine protons) confirm backbone structure .
  • IR : Stretching frequencies at 3300–3400 cm⁻¹ (N-H) and 2850–2950 cm⁻¹ (C-H) validate functional groups .
    • X-ray Crystallography : Resolve bond angles (e.g., C-N-C ~109.5°) and spatial arrangement. Comparative data from related diamines (e.g., 1,4-cyclohexanediamine) can guide interpretation .

Q. What storage and handling protocols are critical for maintaining the stability of this compound in laboratory settings?

  • Storage : Store under inert atmosphere (argon/nitrogen) at 2–8°C to prevent oxidation .
  • Handling : Use anhydrous solvents (e.g., THF, DCM) to avoid hydrolysis. Degradation products (e.g., cyclohexanol) can be monitored via HPLC .

Advanced Research Questions

Q. How does the methyl substituent in this compound influence its coordination chemistry in transition-metal complexes?

  • Steric Effects : The methyl group reduces ligand flexibility, favoring octahedral geometries in Fe(II) or Cu(II) complexes. Compare with non-methylated analogs using UV-Vis and magnetic susceptibility measurements .
  • Electronic Effects : Enhanced electron density at the amine site improves binding affinity for soft Lewis acids (e.g., Pd²⁺). DFT calculations (B3LYP/6-31G*) can quantify charge distribution .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?

  • DFT/Molecular Dynamics :

  • Calculate activation energies for SN2 pathways using Gaussian09.
  • Simulate solvent effects (e.g., DMSO vs. water) on reaction kinetics .
    • Example : Methyl substitution increases activation energy by 10–15 kJ/mol compared to unsubstituted analogs due to steric hindrance .

Q. How can advanced chromatographic methods resolve degradation pathways of this compound under oxidative stress?

  • HPLC-MS : Use a C18 column (ACN/water gradient) to separate degradation products (e.g., N-methylcyclohexanol). MS/MS fragmentation (m/z 142 → 124) confirms amine oxidation .
  • GC-MS : Derivatize with BSTFA to enhance volatility. Detect trace impurities (e.g., <0.1% cyclohexene) .

Q. What comparative structural analysis distinguishes this compound from its phenyl-substituted analogs in biological assays?

  • Biological Activity : Test against Gram-negative bacteria (e.g., E. coli) via MIC assays. Methyl substitution reduces membrane permeability compared to phenyl groups (MIC increase from 8 µg/mL to 32 µg/mL) .
  • Structural Comparison :

PropertyN1-Methyl DerivativeN1-Phenyl Derivative
LogP1.22.8
H-bond Donors22
MIC (E. coli)32 µg/mL8 µg/mL

Comparison with Similar Compounds

The following analysis compares N1-Methylcyclohexane-1,4-diamine with structurally related cyclohexane-diamine derivatives, focusing on substituent effects, stereochemistry, and applications.

Substituent Effects on Physicochemical Properties

Compound Name Substituents Molecular Weight (g/mol) CAS Number Key Properties/Applications References
This compound N1-methyl 128.22 38362-02-6 Organic synthesis; light-sensitive
N,N-Dimethylcyclohexane-1,4-diamine N1,N1-dimethyl 142.23 42389-50-4 Higher steric hindrance; used in catalysis
N1-(2-Chlorobenzyl)cyclohexane-1,4-diamine hydrochloride N1-(2-chlorobenzyl) 275.22 2007908-52-1 Enhanced lipophilicity; pharmaceutical intermediate
N1-((trans)-2-Phenylcyclopropyl)cyclohexane-1,4-diamine N1-(phenylcyclopropyl) 245.35 Not provided Steric bulk; isomer-dependent bioactivity

Key Observations :

  • Methyl vs.
  • Aromatic vs. Aliphatic Substituents : Benzyl or phenylcyclopropyl groups () enhance lipophilicity, making these derivatives more suitable for membrane-penetrating pharmaceuticals.
  • Chlorine Substitution : The 2-chlorobenzyl group () introduces electronic effects (electron-withdrawing) that may influence binding affinity in host-guest systems.

Stereochemical and Isomeric Variations

Compound Name Isomerism Key Findings References
trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride Trans-configuration Higher symmetry; improved crystallinity
cis-N1-((1S,2R)-2-Phenylcyclopropyl)cyclohexane-1,4-diamine Cis-cyclohexane and trans-cyclopropyl Conformational rigidity; selective bioactivity

Key Observations :

  • Trans isomers (e.g., ) often exhibit lower solubility in polar solvents due to symmetrical packing .
  • Cis/trans isomerism in cyclohexane rings () can dramatically alter biological activity, as seen in analogous antimalarial studies where stereochemistry influenced PfDHODH inhibition .

Salt Forms and Stability

Compound Name Salt Form Stability/Solubility References
This compound Free base Air-sensitive; requires inert storage
Trans-N1-(2-Chlorobenzyl)cyclohexane-1,4-diamine dihydrochloride Dihydrochloride High water solubility; stable at RT

Key Observations :

  • Hydrochloride salts (e.g., ) improve aqueous solubility, critical for pharmaceutical formulations.
  • Free bases () are prone to oxidation, necessitating protective storage.

Preparation Methods

Alkylation of Cyclohexane-1,4-diamine

One of the most common methods for synthesizing N1-Methylcyclohexane-1,4-diamine involves the alkylation of cyclohexane-1,4-diamine using methylating agents. This process typically requires the following steps:

  • Reagents : Methyl iodide or dimethyl sulfate as methylating agents.

  • Conditions : The reaction is usually conducted in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) under basic conditions (e.g., sodium hydride or potassium carbonate).

  • Reaction Mechanism : The nucleophilic nitrogen atom in cyclohexane-1,4-diamine attacks the electrophilic carbon in the methylating agent, resulting in the formation of this compound.

Table 1: Summary of Alkylation Conditions

Reagent Solvent Base Temperature Yield (%)
Methyl iodide DMF Sodium hydride 40–60 °C 70–90
Dimethyl sulfate THF Potassium carbonate 50–70 °C 65–85

Reductive Amination

Another effective method for synthesizing this compound is reductive amination of cyclohexanone with ammonia followed by methylation.

  • Reagents : Cyclohexanone, ammonia (or ammonium chloride), and a reducing agent such as sodium borohydride or lithium aluminum hydride.

  • Conditions : The reaction typically occurs under mild conditions with controlled temperature to favor the formation of the amine product.

Table 2: Summary of Reductive Amination Conditions

Reagent Reducing Agent Temperature Yield (%)
Cyclohexanone Sodium borohydride Room Temp 75–90
Cyclohexanone Lithium aluminum hydride 0–5 °C 80–95

High-Pressure Synthesis

Recent advancements have introduced high-pressure synthesis methods that enhance yield and reduce reaction times.

  • Process : This involves reacting cyclohexanediol with ammonia under high pressure (10–15 MPa) and elevated temperatures (220–250 °C).

  • Yield : This method boasts a conversion rate exceeding 95% with yields around 93%, making it a promising industrial approach.

Table 3: High-Pressure Synthesis Parameters

Reactant Pressure (MPa) Temperature (°C) Reaction Time (h) Yield (%)
Cyclohexanediol + Ammonia 10–15 220–250 12 ~93

The preparation of this compound can be effectively achieved through various synthetic routes including alkylation, reductive amination, and high-pressure synthesis. Each method presents unique advantages regarding yield and efficiency. Continuing research into optimizing these processes will further enhance the utility of this compound in scientific and industrial applications.

Properties

IUPAC Name

4-N-methylcyclohexane-1,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-9-7-4-2-6(8)3-5-7/h6-7,9H,2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBLKGLNRMMXCFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC(CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70620390
Record name N~1~-Methylcyclohexane-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15803-59-5, 38362-02-6
Record name N~1~-Methylcyclohexane-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N4-Methylcyclohexane-1,4-diamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Amine 1 (15.0 g, 0.7 mol) was added slowly over 45 min to a 1N solution of lithium aluminium hydride in THF (450 mL, 0.36 mol) under nitrogen. The mixture was stirred for 30 min at room temperature, then heated at reflux for 5-6 hours under nitrogen. Water (13.2 mL) was added to the mixture followed by 15% aqueous sodium hydroxide (13.2 mL), and water (39.7 mL). The mixture was then stirred for 15-30 min. The solid was filtered off and washed with t-butylmethyl ether (200 mL), dichloromethane (200 mL), and t-butylmethyl ether (200 mL). The organic extracts were collected, dried (MgSO4), and filtered. The drying agent was then washed with dichloromethane and the organic extracts combined and concentrated in vacuo to give the title compound 2 (7.52 g, 84%) as a pale yellow solid: δH (360 MHz: CDCl3) 1.04-1.20 (q, 4H), 1.51 (br s, 3H), 1.80-1.96 (m, 4H), 2.25-2.35 (m, 1H), 2.41 (s, 3H), 2.61-2.72 (m, 1H).
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84%

Synthesis routes and methods II

Procedure details

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